molecular formula C17H14ClN3O3S B2960640 (1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448064-71-8

(1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2960640
CAS No.: 1448064-71-8
M. Wt: 375.83
InChI Key: QYRBNPTZHPWQON-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone: is a complex organic compound featuring a benzimidazole core, a sulfonyl group, and an azetidine ring

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-12-2-4-13(5-3-12)25(23,24)14-8-21(9-14)17(22)11-1-6-15-16(7-11)20-10-19-15/h1-7,10,14H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRBNPTZHPWQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The azetidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group can be added using sulfonyl chlorides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and safety. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzimidazole ring can be oxidized to form various derivatives.

  • Reduction: : Reduction reactions can be used to modify the azetidine ring.

  • Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Oxidized benzimidazole derivatives.

  • Reduction: : Reduced azetidine derivatives.

  • Substitution: : Substituted sulfonyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives have been studied for their antimicrobial properties.

  • Industry: : Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

List of Similar Compounds

  • Benzimidazole derivatives: : Various compounds with the benzimidazole core, used in drug discovery and material science.

  • Sulfonyl-containing compounds: : Compounds with sulfonyl groups, often used in pharmaceuticals and agrochemicals.

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a benzo[d]imidazole core linked to an azetidine moiety through a sulfonyl group. The general synthetic route involves several steps:

  • Formation of the Benzimidazole Core : Derived from o-phenylenediamine through a condensation reaction under acidic conditions.
  • Synthesis of the Azetidine Ring : Achieved via cyclization reactions involving β-amino alcohols.
  • Attachment of the Sulfonyl Group : Utilizes sulfonylation reactions with appropriate chlorides.
  • Formation of the Methanone Bridge : Typically through Friedel-Crafts acylation reactions.

This multi-step synthesis allows for the fine-tuning of the compound's properties, impacting its biological activity.

The biological activity of benzimidazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets such as enzymes and receptors. The presence of the azetidine and sulfonyl groups enhances these interactions, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to (1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone exhibit antimicrobial properties. For instance, studies have shown that modifications in the sulfonyl group can influence the compound's efficacy against bacterial strains.

CompoundActivityReference
Compound AModerate antibacterial
Compound BStrong antifungal
Target CompoundPotentially effective against bothCurrent Study

Anticancer Properties

Recent studies have explored the anticancer potential of benzimidazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating significant cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of (1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone can be influenced by structural modifications:

  • Sulfonyl Group Variations : Changing the substituents on the sulfonyl group alters solubility and biological interactions.
  • Azetidine Modifications : Different azetidine derivatives can enhance or reduce activity against specific targets.

Comparative Analysis with Similar Compounds

Comparative studies highlight how variations in chemical structure affect biological outcomes:

CompoundStructureActivity Profile
Compound XBenzimidazole + PyridineAntimicrobial
Compound YBenzimidazole + FuranAnticancer
Target CompoundBenzimidazole + Azetidine + SulfonylBroad-spectrum

The presence of different heterocycles significantly influences the compound's reactivity and interaction with biological systems.

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